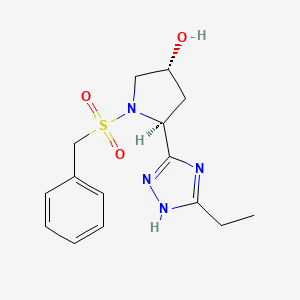![molecular formula C12H20N2O3S B7354882 6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide](/img/structure/B7354882.png)
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide, also known as THPPS, is a sulfonamide compound that has been widely used in scientific research for its unique properties.
Wissenschaftliche Forschungsanwendungen
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide has been extensively used in scientific research due to its unique properties, including its ability to selectively bind to DNA and RNA. This compound has been used as a fluorescent probe for the detection of nucleic acids and as a sensitizer for photodynamic therapy. It has also been used in the development of biosensors for the detection of DNA and RNA sequences.
Wirkmechanismus
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide binds to DNA and RNA through intercalation, which involves the insertion of the compound between the base pairs of the nucleic acid. This results in a change in the conformation of the nucleic acid, which can affect its function. This compound has been shown to selectively bind to certain sequences of DNA and RNA, which makes it a useful tool for the detection and analysis of specific sequences.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe compound for use in scientific research. It has been shown to have a high binding affinity for DNA and RNA, which makes it a useful tool for the detection and analysis of nucleic acids. This compound has also been shown to have photodynamic activity, which makes it a potential candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide is its high binding affinity for DNA and RNA, which makes it a useful tool for the detection and analysis of nucleic acids. It is also a safe compound with minimal toxicity, which makes it suitable for use in vitro and in vivo experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide in scientific research. One area of interest is the development of new biosensors for the detection of specific DNA and RNA sequences. This compound could also be used in the development of new cancer therapies, due to its photodynamic activity. Additionally, this compound could be used in the development of new imaging techniques for the detection of nucleic acids in cells and tissues.
Conclusion:
In conclusion, this compound is a unique compound with many potential applications in scientific research. Its high binding affinity for DNA and RNA, minimal toxicity, and photodynamic activity make it a useful tool for the detection and analysis of nucleic acids. Despite its limitations, this compound has many potential future directions for use in biosensors, cancer therapies, and imaging techniques.
Synthesemethoden
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide can be synthesized using a variety of methods, including the reaction of pyridine-3-sulfonamide with tert-butyl bromide and 2-hydroxypropylamine. The resulting product is purified using column chromatography to obtain a white solid with a high purity.
Eigenschaften
IUPAC Name |
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-9(15)7-14-18(16,17)10-5-6-11(13-8-10)12(2,3)4/h5-6,8-9,14-15H,7H2,1-4H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZFUKZRBGLGKR-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN=C(C=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNS(=O)(=O)C1=CN=C(C=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-cyclopropyl-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-fluorobut-2-en-1-one](/img/structure/B7354799.png)
![N-[(3R,4R)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]-5-propyl-1,2-oxazole-3-carboxamide](/img/structure/B7354800.png)
![1-benzothiophen-2-yl-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7354805.png)
![methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B7354823.png)
![methyl (2S)-3-(1-methylimidazol-4-yl)-2-[[(E)-2-methyl-3-(4-methylphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7354830.png)
![(E)-3-cyclopropyl-2-fluoro-1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]but-2-en-1-one](/img/structure/B7354838.png)
![N-[(1R,2S)-2-(2,4-difluorophenyl)cyclopropyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B7354857.png)

![(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide](/img/structure/B7354872.png)
![N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide](/img/structure/B7354874.png)
![tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate](/img/structure/B7354881.png)
![methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate](/img/structure/B7354886.png)
![(1S,2S)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonamide](/img/structure/B7354892.png)
![(E)-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-methyl-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B7354908.png)